![molecular formula C26H31N7O B2932485 1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920347-24-6](/img/structure/B2932485.png)
1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
This compound is a derivative of pyrimidine, a six-membered ring with nitrogen atoms at positions 1 and 3 . Pyrimidine is a key component of biological molecules like DNA and RNA . It’s also part of many drugs, including anticancer agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions and cycloaddition with dipolarophiles .Scientific Research Applications
Reactivity and Adsorption Behavior
Studies on the reactivity properties and adsorption behavior of triazole derivatives, similar to the specified compound, have utilized Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These studies investigate local reactive properties, Fukui functions, and noncovalent interaction sites, providing insights into their stability and potential pharmaceutical applications (Al-Ghulikah et al., 2021).
Antimicrobial and Anti-inflammatory Activity
Research has been conducted on the synthesis of N-substituted and S-substituted triazoles, including adamantyl derivatives, revealing potent antimicrobial activity against various bacteria and fungi. Additionally, some derivatives have shown significant anti-inflammatory activity, highlighting their potential in developing new therapeutic agents (Al-Abdullah et al., 2014).
Structural Characterization and Chemotherapeutic Potential
Quantum chemical calculations have been performed to understand the energy, geometrical structure, and vibrational wavenumbers of similar triazoline-thione compounds. These studies are crucial for assessing the molecular properties, electronic structure, and potential as chemotherapeutic agents (El-Emam et al., 2012).
Synthesis and Evaluation for Neurological Disorders
Compounds with structures similar to the specified chemical have been synthesized and evaluated for their neurological effects, specifically as antagonists for serotonin receptors. This research contributes to the development of potential treatments for disorders like depression and anxiety, showcasing the versatility of adamantane and piperazine derivatives in medicinal chemistry (Evans et al., 2020).
Mechanism of Action
properties
IUPAC Name |
1-adamantyl-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O/c34-25(26-13-19-10-20(14-26)12-21(11-19)15-26)32-8-6-31(7-9-32)23-22-24(28-17-27-23)33(30-29-22)16-18-4-2-1-3-5-18/h1-5,17,19-21H,6-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKAUUUCVPMMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
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